molecular formula C9H12ClNS B185559 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine CAS No. 104864-09-7

3-[(4-Chlorophenyl)sulfanyl]propan-1-amine

Cat. No. B185559
CAS RN: 104864-09-7
M. Wt: 201.72 g/mol
InChI Key: VVSRYXXUZUUHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfanyl]propan-1-amine, also known as S-4-chlorophenyl-3-sulfanylpropan-1-amine, is an organic compound with a molecular formula of C9H13ClNS. It is a colorless, volatile liquid with a pungent odor. S-4-chlorophenyl-3-sulfanylpropan-1-amine is a derivative of the amino acid cysteine and is used in a variety of applications in the medical and scientific fields.

Scientific Research Applications

  • Alzheimer’s Disease Treatment : A study synthesized new derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, evaluating them as potential drug candidates for Alzheimer's disease. These compounds showed enzyme inhibition activity against acetyl cholinesterase, an enzyme associated with Alzheimer's (Rehman et al., 2018).

  • Antiviral Activity : Another study involved the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Antibacterial Properties : Research on amino-heterocyclic compounds coupled with oxime-ether group revealed new compounds synthesized from 4-amino-3-methyl-5-mercapto-s-triazole with potential antibacterial activities in vitro (Hu et al., 2006).

  • Analytical Reagent for Sulphate : The solubility of 4-amino-4'-chlorodiphenyl and its application as a reagent in the micro-analytical determination of sulphate was studied, providing insights into its analytical applications (Bengtsson, 1958).

  • Xenobiotic Degradation : Novosphingobium resinovorum SA1, a bacterium capable of utilizing sulfanilic acid (4-aminobenzenesulfonic acid), was studied for its ability to degrade various aromatic compounds. This strain provides a genetic background for understanding the catabolic metabolism of aromatic xenobiotics, including derivatives of sulfanilic acid (Hegedűs et al., 2017).

  • Gold Nanoparticles for Drug Transport : A study synthesized a complex of βCD-2-amino-4-(4-chlorophenyl)thiazole and used it to deposit AuNPs, forming a stable system in solution. This novel βCD-AT-AuNPs ternary system presents a promising alternative for improving drug delivery (Asela et al., 2017).

  • GABAB Receptor Antagonists : Saclofen, a derivative of 3-amino-2-(4chlorophenyl) propanesulfonic acid, was synthesized as a powerful specific antagonist of GABA at the GABAB receptor. This compound's synthesis and its potential applications in neurological research were explored (Abbenante & Prager, 1992).

properties

IUPAC Name

3-(4-chlorophenyl)sulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSRYXXUZUUHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515322
Record name 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)sulfanyl]propan-1-amine

CAS RN

104864-09-7
Record name 3-[(4-Chlorophenyl)thio]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104864-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chlorophenyl)sulfanyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.